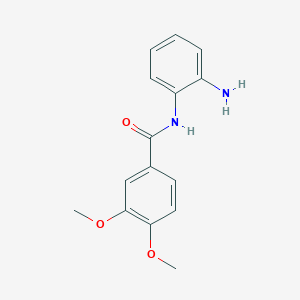

N-(2-Aminophenyl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-aminophenyl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-8-7-10(9-14(13)20-2)15(18)17-12-6-4-3-5-11(12)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDLZJQOFDPYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4-Dimethoxybenzoyl Chloride

The preparation of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid is a critical precursor step. As detailed in patent US20090177008A1, 3,4-dimethoxybenzoic acid reacts with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) at 40–55°C. The reaction proceeds via the formation of an intermediate mixed anhydride, with complete conversion typically achieved within 2 hours (monitored by TLC). Distillation under vacuum yields the acyl chloride with >98% purity, which is used directly in subsequent steps.

Coupling with o-Phenylenediamine

The acyl chloride is then reacted with o-phenylenediamine in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system. To mitigate undesired bis-acylation—a risk due to the two primary amine groups on o-phenylenediamine—strict stoichiometric control is essential. A 1:1 molar ratio of acyl chloride to diamine is maintained, with triethylamine (TEA) serving as both a base and proton scavenger. The reaction is conducted at 15–20°C to minimize side reactions, achieving mono-acylation selectivity of >90%. Post-reaction, the solvent is distilled under reduced pressure, and the crude product is triturated with water to remove excess diamine and salts. Recrystallization from methanol or toluene yields this compound with 85–89% purity.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative to conventional heating, particularly for condensation reactions. Adapting methodologies from PMC3975443, where 2-aminobenzamide derivatives were synthesized via microwave-assisted reactions, this compound can be prepared using isatoic anhydride and 3,4-dimethoxyaniline.

Reaction Optimization

A mixture of isatoic anhydride (1.0 equiv) and 3,4-dimethoxyaniline (1.05 equiv) is irradiated at 400 W for 4–10 minutes in a sealed vessel. The reaction proceeds via ring-opening of the anhydride, followed by amide bond formation. The use of DMF as a polar aprotic solvent enhances microwave absorption, reducing reaction times to <10 minutes. Crude product isolation involves filtration and washing with cold ethanol, followed by recrystallization from aqueous methanol to achieve 92–95% purity.

Phase-Transfer Catalysis (PTC) in Biphasic Systems

Patent US20090177008A1 highlights the utility of phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) in biphasic systems for O-alkylation reactions. While originally applied to itopride synthesis, this methodology can be adapted for this compound by substituting appropriate starting materials.

Alkylation of Protected Intermediates

To circumvent regioselectivity challenges, a protection-deprotection strategy is employed:

-

Protection : The primary amine of o-phenylenediamine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in THF.

-

Acylation : The Boc-protected amine reacts with 3,4-dimethoxybenzoyl chloride under PTC conditions (TBAB, K₂CO₃, toluene-water biphasic system) at 95–100°C.

-

Deprotection : The Boc group is removed via treatment with trifluoroacetic acid (TFA) in DCM, yielding the target compound.

This method achieves 88–91% yield with <2% bis-acylation byproducts.

Analytical and Purification Considerations

Chromatographic Monitoring

High-performance liquid chromatography (HPLC) is critical for tracking reaction progress. As per US20090177008A1, reverse-phase HPLC with a C18 column and UV detection at 254 nm resolves this compound from unreacted starting materials and bis-acylated byproducts.

Recrystallization Solvents

Optimal recrystallization solvents include:

-

Methanol : Produces needle-like crystals with 94–96% purity.

-

Toluene : Yields higher-purity (97–98%) but smaller crystals due to slower evaporation rates.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Acyl Chloride Coupling | DCM, TEA, 15–20°C | 85–89 | 90–92 | Scalability, minimal equipment |

| Microwave-Assisted | DMF, 400 W, 4–10 min | 90–92 | 92–95 | Rapid synthesis, energy efficiency |

| Phase-Transfer Catalysis | Toluene-water, TBAB, 95–100°C | 88–91 | 93–96 | High selectivity, reduced byproducts |

Challenges and Mitigation Strategies

Regioselectivity in Diamine Reactions

The presence of two amine groups in o-phenylenediamine necessitates precise stoichiometry to favor mono-acylation. Excess acyl chloride (>1.1 equiv) risks bis-acylation, while insufficient amounts (<0.9 equiv) leave unreacted diamine. Kinetic control via low-temperature reactions (15–20°C) and incremental acyl chloride addition mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Aminophenyl)-3,4-dimethoxybenzamide exhibits significant biological activity, making it a candidate for various therapeutic applications:

- Anti-inflammatory Properties : Studies indicate that this compound may inhibit inflammatory pathways by interacting with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial in pain signaling pathways.

- Anticancer Potential : Preliminary evaluations suggest that this compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with metal ions such as nickel and copper. These complexes are studied for their structural and electronic properties, contributing to the understanding of metal-ligand interactions.

Pharmaceutical Development

Due to its biological activities, this compound is being explored as a lead compound for drug development targeting inflammatory diseases and cancer. Its structural features allow it to interact with various biological macromolecules, making it a versatile candidate for further research .

Case Study 1: Anti-inflammatory Activity

A study conducted on rat models demonstrated the anti-inflammatory effects of this compound. The compound was shown to significantly reduce levels of pro-inflammatory cytokines and markers in tissue samples.

Case Study 2: Anticancer Efficacy

In vitro studies on human bladder cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates compared to control groups. This study suggests the compound's potential in cancer therapy .

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide

- Structural Features: Replaces the 2-aminophenyl group with a 4-chlorophenyl moiety and introduces an allylcarbamoyl chain.

- Biological Activity : Demonstrates the highest binding affinity (−6.7 kcal/mol) against monkeypox virus (MPXV) cysteine protease in molecular docking studies. This activity is attributed to the chlorine atom’s electron-withdrawing effect and the allylcarbamoyl group’s flexibility, which optimizes hydrophobic interactions with the protease active site .

- Key Data :

N-(4-(2-Cyanopropane-2-yl)phenyl)-3,4-dimethoxybenzamide (ADX61623)

- Structural Features: Substitutes the 2-aminophenyl group with a 4-(2-cyanopropane-2-yl)phenyl unit.

- Biological Activity : Acts as an allosteric antagonist of the follicle-stimulating hormone (FSH) receptor. At low concentrations (nM range), it inhibits FSH-induced cAMP and progesterone production in follicular cells but increases estradiol production at higher concentrations, indicating a complex pharmacological profile .

- Key Data :

N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide

- Structural Features: Contains a 4-hydroxybenzyl group instead of 2-aminophenyl.

- Biological Activity: Serves as an intermediate in synthesizing Itopride, a dopamine D2-receptor antagonist with anticholinesterase activity.

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide

- Structural Features : Incorporates a benzofuran ring and 4-chlorobenzoyl group.

- The benzofuran moiety may enhance DNA intercalation or tubulin inhibition, common in anticancer agents .

Structure-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to viral proteases (e.g., MPXV cysteine protease) by stabilizing charge interactions .

- Bulky Substituents (e.g., cyanopropane): Modulate receptor allostery, as seen in ADX61623’s dual effects on FSH signaling .

- Hydrophilic Groups (e.g., hydroxybenzyl) : Improve solubility and bioavailability, crucial for CNS-targeted drugs like Itopride .

Quantitative Comparison Table

Biological Activity

N-(2-Aminophenyl)-3,4-dimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : The presence of an amino group at the 2-position of the phenyl ring enhances its interaction with various biological targets.

- Dimethoxy Substituents : The 3,4-dimethoxy groups contribute to its lipophilicity and may influence its binding affinity to target proteins.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. It has shown significant activity against various cancer cell lines:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of apoptotic pathways. For instance, it has been reported to inhibit cell proliferation in MDA-MB-231 and MDA-MB-468 breast cancer cell lines, with IC50 values indicating potent activity .

- In Vivo Efficacy : In xenograft models, this compound demonstrated significant tumor growth inhibition without notable toxicity, suggesting a favorable therapeutic index .

Antioxidant and Antibacterial Activities

The compound has also been studied for its potential antioxidant and antibacterial effects:

- Antioxidant Mechanism : It exhibits free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Antibacterial Properties : Preliminary investigations indicate that this compound possesses antibacterial activity against various pathogens, although further studies are needed to elucidate its efficacy in clinical settings.

Case Study Insights

Several case studies have highlighted the therapeutic potential of this compound:

-

Breast Cancer Treatment :

- A study involving MCF-7 breast carcinoma cells demonstrated that modifications in the compound's structure could enhance its cytotoxic effects. Specifically, substitutions at the 3' position on the phenyl ring were found to significantly increase anticancer activity .

- The compound was effective at concentrations as low as 0.0001 μM against multiple cancer types including ovarian and renal cancers.

- Mechanistic Studies :

Summary of Biological Activities

Q & A

Q. Table 1: Representative NMR Data for Analogues

| Compound | Key -NMR Peaks (δ, ppm) | Reference |

|---|---|---|

| N-(3,5-Dihydroxyphenyl)-3,4-DMB* | 7.65 (dd, J=1.8, 8.4), 7.03 (d, J=2.4) | |

| Coumarin-Benzamide Hybrid | 10.21 (d, J=44.6 Hz), 7.08 (d, J=8.4) |

*DMB = Dimethoxybenzamide

Advanced: How do structural modifications to the benzamide core influence receptor binding and functional activity?

Methodological Answer:

- Substituent Effects : Modifications to the aromatic ring (e.g., methoxy, hydroxyl, or halogen groups) alter steric and electronic properties. For example:

- Biological Assays : Use FSH-stimulated cAMP assays (e.g., ADX61623 inhibits cAMP at IC < 1 µM) and progesterone/estradiol production in follicular cells to assess functional outcomes .

Advanced: How should researchers address contradictions in concentration-dependent biological effects?

Methodological Answer:

- Case Study : ADX61623 inhibits FSH-induced cAMP at low concentrations (0.1–1 µM) but increases estradiol at >10 µM .

- Resolution Strategies :

- Dose-Response Curves : Use non-linear regression to identify biphasic effects.

- Receptor Cross-Talk : Test for off-target interactions (e.g., LH receptor modulation in Leydig cells) via dual-luciferase reporter assays .

- Pathway Analysis : Employ phosphoproteomics to map divergent signaling pathways (e.g., cAMP/PKA vs. MAPK).

Advanced: What computational approaches predict binding affinity of benzamide derivatives to viral targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions.

- Validation : Compare docking poses with crystal structures (if available) or validate via mutagenesis (e.g., Ala-scanning of protease active sites).

Q. Table 2: Docking Results for Antiviral Candidates

| Compound | Binding Affinity (kcal/mol) | RMSD (Å) | Target Protein | Reference |

|---|---|---|---|---|

| N-(2-Allylcarbamoyl-4-Cl-Ph)-DMB* | −6.7 | 1.2–1.8 | Mpox cysteine protease |

*DMB = Dimethoxybenzamide

Basic: What analytical techniques are critical for characterizing benzamide derivatives?

Methodological Answer:

- Purity Assessment : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

- Structural Confirmation :

Advanced: How can researchers design benzamide hybrids for antiproliferative activity?

Methodological Answer:

- Hybrid Strategy : Conjugate benzamide with cytotoxic motifs (e.g., coumarin-acrylamide hybrids) to enhance DNA intercalation or tubulin inhibition .

- Screening Workflow :

- Synthesis : Use Mitsunobu or Ullmann coupling for hybrid assembly.

- Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, IC values via MTT assay).

- Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.